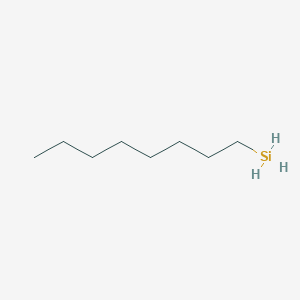

Octyl-silane

Description

Properties

IUPAC Name |

octylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1,9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLYNRPOIZEADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-92-1 | |

| Record name | Octylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

octyl-silane chemical structure and properties

An In-Depth Technical Guide to Octyl-Silane: Chemical Structure, Properties, and Experimental Applications

Introduction

Octyl-silanes are a class of organosilicon compounds characterized by an eight-carbon alkyl chain (octyl group) attached to a silicon atom. These molecules are pivotal in the fields of materials science, nanotechnology, and drug development due to their ability to functionalize surfaces. By forming self-assembled monolayers (SAMs), octyl-silanes can precisely control surface properties such as hydrophobicity, adhesion, and biocompatibility. This technical guide provides a comprehensive overview of the core chemical structures, physicochemical properties, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Core Compounds

The term "this compound" encompasses a family of molecules where an octyl group is bonded to a silicon atom that also carries other functional groups. The reactivity and application of the specific this compound are largely determined by these other groups, which are typically hydrolyzable moieties like chloro or alkoxy groups. These groups enable the molecule to form strong, covalent siloxane bonds (-Si-O-Si-) with hydroxylated surfaces such as glass, silicon wafers, and metal oxides.[1][2]

The most commonly utilized octyl-silanes in research and industry include:

-

n-Octylsilane: The simplest form, primarily used as a reducing agent and for forming SAMs on specific metal surfaces.[3]

-

Octyltrichlorosilane (OTS): A highly reactive silanizing agent that rapidly forms dense, cross-linked monolayers. It reacts with moisture to release hydrochloric acid.[4][5]

-

n-Octyltriethoxysilane (OTES): A less reactive alternative to OTS, releasing ethanol (B145695) upon hydrolysis.[6] This slower reaction can offer better control over the monolayer formation.

-

n-Octyldimethylchlorosilane: Forms a monolayer that is not cross-linked, as it has only one reactive chloro group.[7][8]

Physicochemical Properties

The physical and chemical properties of octyl-silanes vary depending on their functional groups. The long octyl chain imparts hydrophobic (water-repellent) characteristics to any surface it modifies.[9] The following tables summarize key quantitative data for several common octyl-silanes.

Table 1: General Properties of Common Octyl-Silanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| n-Octylsilane | 871-92-1 | C₈H₂₀Si | 144.33[10] |

| Octyltrichlorosilane (OTS) | 5283-66-9 | C₈H₁₇Cl₃Si | 247.67[5] |

| n-Octyltriethoxysilane (OTES) | 2943-75-1 | C₁₄H₃₂O₃Si | 276.49[11] |

| n-Octyldimethylchlorosilane | 18162-84-0 | C₁₀H₂₃ClSi | 206.83[8][12] |

Table 2: Physical Properties of Common Octyl-Silanes

| Compound Name | Density (g/mL at 25°C) | Boiling Point (°C) | Refractive Index (n20/D) | Flash Point (°C) |

| n-Octylsilane | 0.746 | 162 | 1.425 | 36 |

| Octyltrichlorosilane (OTS) | 1.07 | 233 (at 731 mmHg) | 1.447 | 97 (206°F)[4][13] |

| n-Octyltriethoxysilane (OTES) | 0.880 | 245 | 1.417 | 110 |

| n-Octyldimethylchlorosilane | 0.873 | 222-225 | 1.435 | 97[7][12] |

Mechanism of Surface Modification

The primary application of reactive octyl-silanes (e.g., OTS, OTES) is the formation of a self-assembled monolayer (SAM) on a substrate. This process is a cornerstone of surface functionalization, enabling precise control over surface energy.[2] The mechanism involves two key steps:

-

Hydrolysis: The reactive groups on the silicon atom (e.g., chloro- or ethoxy-) react with trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH).[2][14] For chlorosilanes, this reaction produces hydrogen chloride as a byproduct, while for alkoxysilanes, it produces the corresponding alcohol.[4][6]

-

Condensation: The newly formed silanol groups then condense with hydroxyl groups present on the substrate surface (e.g., the silanol groups on a glass or silica (B1680970) surface), forming stable, covalent silicon-oxygen-silicon (Si-O-Si) bonds.[1][2] Simultaneously, adjacent silane (B1218182) molecules can undergo lateral condensation, creating a cross-linked polysiloxane network that enhances the density and stability of the monolayer.[2]

Experimental Protocols

Protocol for Formation of an this compound SAM on a Silica Substrate

This protocol describes a general method for creating a hydrophobic surface on a glass slide or silicon wafer using an this compound precursor like octyltrichlorosilane (OTS) or n-octyltriethoxysilane (OTES). The procedure is highly sensitive to moisture and contaminants.[15][16]

1. Materials:

-

Silica-based substrates (e.g., glass microscope slides, silicon wafers)

-

Octyltrichlorosilane (OTS) or n-octyltriethoxysilane (OTES)

-

Anhydrous solvent (e.g., toluene (B28343) or hexane)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or RCA-1 clean (5:1:1 mixture of H₂O:NH₄OH:H₂O₂)

-

Deionized (DI) water

-

High-purity nitrogen or argon gas

-

Sonicator

-

Oven or hot plate

-

Vacuum desiccator[1]

2. Substrate Cleaning and Hydroxylation (Critical Step):

-

Objective: To remove organic contaminants and generate a high density of surface hydroxyl (-OH) groups for silane anchoring.[17]

-

Procedure (Piranha Clean):

-

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse substrates in freshly prepared Piranha solution for 15-30 minutes.

-

Rinse extensively with DI water.

-

Dry the substrates under a stream of nitrogen or argon gas and then bake in an oven at 110-120°C for at least 1 hour to remove residual water.

-

Allow substrates to cool to room temperature in a desiccator before use.

-

3. Silanization (Solution Phase Deposition):

-

Objective: To covalently attach the this compound molecules to the hydroxylated substrate surface.

-

Procedure:

-

Prepare a dilute solution (e.g., 1-5 mM) of the this compound in an anhydrous solvent inside a glove box or a controlled low-humidity environment.

-

Immerse the cleaned, dried substrates into the silane solution.

-

Allow the reaction to proceed for 2-12 hours. Longer immersion times can lead to more ordered monolayer packing.

-

After immersion, remove the substrates and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

Sonicate the substrates briefly (1-2 minutes) in a fresh portion of the solvent (e.g., chloroform, then ethanol) to remove any aggregated silanes.

-

4. Curing and Stabilization:

-

Objective: To drive off remaining solvent and promote cross-linking between adjacent silane molecules.

-

Procedure:

-

Dry the coated substrates with a stream of nitrogen gas.

-

Bake the substrates in an oven at 110-120°C for 30-60 minutes.

-

Store the functionalized substrates in a clean, dry environment (e.g., a desiccator).

-

Applications in Research and Drug Development

The ability to create robust, well-defined hydrophobic surfaces makes octyl-silanes valuable in numerous applications:

-

Coatings and Waterproofing: this compound SAMs are used to create water-repellent and anti-corrosion surfaces on a variety of materials, including glass, ceramics, and metals.[9][18]

-

Chromatography: Octyl-functionalized silica is a common stationary phase (C8) in reversed-phase high-performance liquid chromatography (HPLC) for separating moderately non-polar analytes.

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., silica, titanium dioxide) with this compound can improve their dispersibility in organic solvents and polymer matrices for use in composites.[19][20] In drug delivery, surface modification of nanoparticles can control their hydrophobicity, influencing circulation time, cellular uptake, and drug release kinetics.

-

Biomaterials and Implants: Surface modification with octyl-silanes can be used to control protein adsorption and cellular interaction with implantable medical devices.[17]

Safety and Handling

-

Chlorosilanes (e.g., OTS): These compounds are highly reactive and corrosive. They react rapidly with moisture, including humidity in the air, to release toxic and corrosive hydrogen chloride gas.[4][5] All handling should be performed in a well-ventilated fume hood or glove box. Wear appropriate personal protective equipment, including chemical-resistant gloves, splash goggles, and a lab coat.[21]

-

Alkoxysilanes (e.g., OTES): These are less volatile and reactive than chlorosilanes but will still hydrolyze in the presence of water to release ethanol.[21] While less hazardous, they should still be handled with care to avoid skin and eye contact.[22][23]

-

General Handling: Avoid contact with strong acids, bases, and oxidizing agents. Store all octyl-silanes in tightly sealed containers in a cool, dry, well-ventilated area away from moisture.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. n-OCTYLSILANE | [gelest.com]

- 4. Octyltrichlorosilane | 5283-66-9 [chemicalbook.com]

- 5. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Application of N-octyltriethoxysilane as the Impregnant - Nanjing Chemical Material Corp. [njchm.com]

- 7. n-Octyldimethylchlorosilane | 18162-84-0 [chemicalbook.com]

- 8. 氯(二甲基)辛基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. Octylsilane | C8H20Si | CID 70101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. n-Octyltriethoxysilane [webbook.nist.gov]

- 12. n-OCTYLDIMETHYLCHLOROSILANE | [gelest.com]

- 13. Octyltrichlorosilane CAS#: 5283-66-9 [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]

- 17. Octadecyltrichlorosilane (OTS) [benchchem.com]

- 18. China Manufacturer Octyl Silane Coupling Agent Crosile® 137 Octyltriethoxysilane | ECOPOWER [ecopowerchem.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. gelest.com [gelest.com]

- 22. omega-products.com [omega-products.com]

- 23. msds.evonik.com [msds.evonik.com]

mechanism of octyl-silane self-assembled monolayers

An In-depth Technical Guide on the Mechanism of Octyl-Silane Self-Assembled Monolayers

Introduction

Self-assembled monolayers (SAMs) of organosilanes are crucial in surface functionalization, offering precise control over surface properties like hydrophobicity, chemical reactivity, and biocompatibility.[1] Among these, this compound SAMs are frequently utilized to create well-defined, hydrophobic surfaces on various substrates, including glass, silicon, and metal oxides, which are rich in hydroxyl groups.[2] This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and characterization of this compound SAMs, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Self-Assembly

The formation of a stable and dense this compound SAM on a hydroxylated surface (like silica (B1680970), SiO₂) is a meticulous process governed by two primary chemical reactions: hydrolysis and condensation. This process transforms a hydrophilic surface into a hydrophobic one.[2]

-

Hydrolysis: The process begins with the hydrolysis of the this compound precursor, which is typically an octylalkoxysilane (e.g., octyltriethoxysilane, OTES) or an octylchlorosilane (e.g., octyltrichlorosilane, OTS).[1][3] In the presence of a trace amount of water, which is often adsorbed on the substrate surface, the reactive groups of the silane (B1218182) (e.g., alkoxy or chloro groups) are replaced by hydroxyl groups, forming the reactive intermediate, trihydroxy(octyl)silane.[1][4]

-

Condensation: The newly formed silanol (B1196071) groups are highly reactive. They can undergo two types of condensation reactions:

-

Surface Grafting: The silanol groups of the trihydroxy(octyl)silane molecule react with the hydroxyl groups (-OH) on the substrate surface. This reaction forms strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds, anchoring the molecule to the surface.[1][5]

-

Cross-Linking: Adjacent hydrolyzed this compound molecules can also react with each other. This lateral condensation also forms Si-O-Si bonds, creating a cross-linked polysiloxane network. This network provides the monolayer with its characteristic density and stability.[1][4]

-

The formation is not instantaneous but progresses through stages. Initially, molecules are adsorbed onto the surface, forming small islands that are approximately 20 nm in size.[6][7] Over time, these islands grow and coalesce.[8] This is followed by a slower reorientation of the alkyl chains from a disordered, lying-down state to a more ordered, upright conformation, which maximizes van der Waals interactions between the chains and results in a densely packed monolayer.[6][7]

Experimental Protocols

The quality of an this compound SAM is highly dependent on the experimental conditions.[9] A meticulous and controlled procedure is essential for forming a uniform and dense monolayer.

Substrate Preparation

A pristine and activated surface is paramount for uniform monolayer formation.[1]

-

Cleaning: Substrates (e.g., silicon wafers with a native oxide layer) are typically cleaned to remove organic contaminants. This is often achieved by sonicating the substrates in a sequence of solvents such as acetone, isopropanol, and deionized water.

-

Activation (Hydroxylation): To ensure a high density of surface hydroxyl groups, the substrate is activated. A common method is to immerse the substrate in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80-120°C. (Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care) . Other methods include UV-ozone treatment or oxygen plasma treatment.[10] After activation, the substrate is thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).

Silanization Reaction

-

Solution Preparation: The silanization solution is prepared by dissolving the this compound precursor (e.g., octyltriethoxysilane) in an anhydrous solvent, such as toluene (B28343) or hexane (B92381), at a concentration typically ranging from 1% to 5% (v/v).[1] The process should be carried out under an inert atmosphere (e.g., in a glovebox or desiccator) to minimize excess water, which can cause premature polymerization of the silane in the bulk solution.[11]

-

Immersion: The cleaned and activated substrates are immersed in the silanization solution.

-

Reaction Time and Temperature: The reaction is usually carried out at room temperature.[6] The duration can range from a few hours to 24 hours.[1] Kinetic studies have shown that the initial attachment of molecules to the surface can be rapid, with significant surface coverage occurring within approximately 16 minutes.[6][7] However, the subsequent reorientation and ordering of the alkyl chains can take much longer, continuing for up to 8.5 hours.[6][11]

-

Rinsing: After the reaction, the substrates are removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene) to remove any physically adsorbed silane molecules, followed by a rinse with a more polar solvent like ethanol (B145695) or isopropanol.[1]

-

Curing (Annealing): To enhance the stability and promote further cross-linking within the monolayer, the substrates are cured in an oven.[1] A typical curing step involves heating at 100-120°C for 1-2 hours.[1]

Characterization and Quantitative Data

A suite of surface-sensitive techniques is used to characterize the quality, structure, and properties of the this compound SAM.

| Technique | Parameter Measured | Typical Values / Observations for this compound SAMs |

| Water Contact Angle (WCA) Goniometry | Surface Hydrophobicity | Increases from <10° for a clean, activated silica surface to >100° for a dense SAM.[1] |

| Ellipsometry | Monolayer Thickness | Typically 1-2 nm for a fully formed monolayer.[1] |

| Atomic Force Microscopy (AFM) | Surface Morphology & Roughness | Initially shows small islands (~20 nm) which coalesce over time to form a smooth, uniform monolayer.[1][6] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Composition & Molecular Orientation | Appearance of C-H stretching peaks (2850-3000 cm⁻¹) and changes in the Si-O-Si region (900-1200 cm⁻¹) confirm silanization.[1][6] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical States | Detection of carbon and silicon signals consistent with the octylsilane (B1236092) structure.[1] |

Kinetic Data Summary

The formation of this compound SAMs is a dynamic process with distinct kinetic phases.

| Process | Method | Time Scale | Reference |

| Initial Molecular Attachment | FTIR | Rapid, achieving total surface coverage within ~16 minutes. | [6],[7] |

| Alkyl Chain Reorientation | FTIR, WCA | Slow, continuing for up to 512 minutes (~8.5 hours). | [6],[7] |

| Complete Monolayer Formation | AFM, WCA | Typically completed within 8.5 hours, contrary to the conventional 24-hour protocols. | [6],[7] |

Factors Influencing Monolayer Quality

Several experimental parameters critically influence the final quality of the SAM.

-

Water Content: A thin layer of adsorbed water on the substrate is essential for the initial hydrolysis step.[1] However, excess water in the bulk solvent can lead to uncontrolled polymerization and the deposition of aggregates instead of a uniform monolayer.[11] Therefore, using anhydrous solvents and an inert atmosphere is critical.[12]

-

Precursor Type: Chlorosilanes (e.g., OTS) are generally more reactive than alkoxysilanes (e.g., OTES) but are also more sensitive to humidity.[3] The hydrolysis of chlorosilanes produces hydrochloric acid (HCl), which can potentially affect delicate substrates.[8]

-

Solvent: The choice of solvent can influence the diffusion of silane molecules to the surface and the solubility of any byproducts. Anhydrous, non-polar solvents like toluene or hexane are commonly preferred.

-

Temperature: While typically performed at room temperature, temperature can affect the kinetics of both the surface reaction and potential side reactions in the solution. Curing at elevated temperatures (100-120°C) is crucial for creating a robust, cross-linked monolayer.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Silanization - Wikipedia [en.wikipedia.org]

- 3. fkf.mpg.de [fkf.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 6. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Self-assembled silane monolayers: fabrication with nanoscale uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Octyl-Silane for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of octyl-silane when utilized for surface modification. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are leveraging surface functionalization to control interfacial properties for a variety of applications, including biomaterials, microfluidics, and drug delivery systems. This document details the quantitative characteristics of this compound modified surfaces, provides explicit experimental protocols for their preparation and analysis, and illustrates key processes through logical and workflow diagrams.

Core Physicochemical Properties of this compound Modified Surfaces

Octyl-silanes are organosilane compounds used to create hydrophobic surfaces on various substrates. The primary mechanism involves the formation of a self-assembled monolayer (SAM) where the silane (B1218182) headgroup covalently bonds to hydroxyl groups on the substrate, and the octyl chains orient outwards, creating a low-energy, water-repellent surface.[1] The choice of this compound, with its C8 alkyl chain, provides a balance of hydrophobicity and stability, making it a popular choice in many applications.

Quantitative Data Summary

The following tables summarize key quantitative data for surfaces modified with this compound and other relevant alkylsilanes for comparison. The properties of the modified surface are highly dependent on the substrate material, the specific silane precursor (e.g., trichlorosilane (B8805176) vs. trialkoxysilane), and the deposition method.

Table 1: Water Contact Angle and Surface Energy of Alkylsilane Modified Surfaces

| Silane Functional Group | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) |

| Methyl | C1 | Silica (B1680970) Nanoparticles | ~0 (hydrophilic) | High |

| Propyl | C3 | Mesoporous Silica | Increased vs. unmodified | Lower vs. unmodified |

| Octyl | C8 | Silica Nanoparticles | 140 - 158 | Low |

| Dodecyl | C12 | Mesoporous Silica | Higher than C8 | Lower than C8 |

| Tetradecyl (estimated) | C14 | Silica/Silicon Wafer | ~105-115 | Very Low |

| Octadecyl | C18 | Mesoporous Silica | >102 | Very Low |

Note: The performance of alkylsilanes can be influenced by the substrate, deposition method, and precursor type. Studies consistently show that the water contact angle increases with the length of the alkyl chain up to a certain point. For instance, octyl-functionalized nanoparticles exhibit high hydrophobicity with contact angles around 150°. The water contact angle of alkyl silane-modified mesoporous silica particles was found to be in the order of C18 > C12 > C8 > C3.[2]

Table 2: Stability of Hydrophobic Silane Coatings in Aqueous Environments

| Coating | Initial Water Contact Angle (°) | Water Contact Angle after 15 days (°) | Water Contact Angle after 30 days (°) |

| OTMS (Octadecyltrimethoxysilane) | 105 ± 2 | 95 ± 3 | 88 ± 4 |

| OTS (Octadecyltrichlorosilane) | 110 ± 2 | 102 ± 2 | 96 ± 3 |

| FDTS ((tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane) | 115 ± 2 | 112 ± 2 | 109 ± 3 |

Note: This table compares the stability of an octadecyl-silane (C18) coating, which is structurally similar to this compound but with a longer alkyl chain, to other common hydrophobic coatings. The data indicates that while all three coatings are initially hydrophobic, their long-term stability in an aqueous environment varies. The degradation of OTMS is attributed to the hydrolysis of its methoxy (B1213986) groups.[3]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound modified surfaces are crucial for reproducible and reliable results. The following protocols are generalized and may require optimization for specific substrates and applications.

Substrate Preparation (Cleaning)

Proper cleaning of the substrate is critical to ensure a high density of surface hydroxyl groups, which are necessary for the covalent attachment of the silane molecules.

-

Place the substrates (e.g., glass slides, silicon wafers) in a beaker.

-

Add a cleaning solution. A common and effective method is using a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). EXTREME CAUTION IS ADVISED when handling Piranha solution as it is highly corrosive and reactive. Alternatively, a detergent solution in deionized water can be used.

-

Sonicate the substrates in the cleaning solution for 15-20 minutes.

-

Rinse the substrates thoroughly with deionized water.

-

Sonicate the substrates in deionized water for another 15 minutes to remove any residual cleaning solution.

-

Dry the substrates in an oven at 110-120°C for at least 1 hour to ensure a dry surface and to activate the surface hydroxyl groups.[4]

Silane Solution Preparation and Surface Modification

The silanization process should be carried out in an anhydrous environment to prevent premature hydrolysis and self-condensation of the silane molecules in the solution.

-

Prepare a solution of this compound (e.g., octyltriethoxysilane or octyltrichlorosilane) in an anhydrous organic solvent, such as toluene (B28343) or ethanol (B145695). The concentration typically ranges from 0.1% to 5% (v/v).[2]

-

For aqueous-alcoholic solutions, a common starting point is a 95% ethanol / 5% water solution, adjusted to a pH of 4.5-5.5 with acetic acid. Add the silane to this solution with stirring to a final concentration of 2%. Allow 5 minutes for hydrolysis to occur.[4]

-

Immerse the cleaned and dried substrates in the silane solution for a specified time, which can range from 30 minutes to 2 hours. The optimal immersion time may need to be determined experimentally.[4]

-

After immersion, gently remove the substrates from the solution.

-

Rinse the substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane molecules.[4]

-

Cure the coated substrates. This can be done by heating in an oven at 110-120°C for 30-60 minutes or by allowing them to cure at room temperature for 24 hours in a controlled humidity environment. Curing promotes the formation of a stable, cross-linked monolayer.[4]

Surface Characterization

Water contact angle measurements are a straightforward and widely used method to quantify the hydrophobicity of a surface.

-

Place a small droplet of deionized water on the modified surface using a goniometer.

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

The contact angle is the angle formed between the substrate surface and the tangent to the droplet at the point of contact.

-

Multiple measurements should be taken at different locations on the surface to ensure uniformity and obtain an average value.

XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and chemical state of the elements on the surface of the modified substrate.

-

Place the sample in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray beam.

-

Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.

-

The presence of silicon and carbon peaks, along with the attenuation of substrate signals, confirms the presence of the this compound coating.

AFM provides high-resolution topographical images of the surface, allowing for the assessment of the uniformity and roughness of the silane coating.

-

Mount the sample on the AFM stage.

-

Scan a sharp tip attached to a cantilever across the surface.

-

The deflection of the cantilever is monitored by a laser beam and used to generate a three-dimensional image of the surface topography.

-

This can reveal the formation of a uniform monolayer or the presence of aggregates and other defects.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for surface modification with this compound and the logical relationship between a hydrophobic surface and its influence on cellular behavior.

Discussion

The modification of surfaces with this compound provides a robust method for creating hydrophobic interfaces. The physicochemical properties of these surfaces, particularly their low surface energy and water repellency, are critical for a range of applications. In the context of biomaterials and drug development, while this compound itself is not a signaling molecule, the hydrophobic nature of the modified surface plays a crucial role in mediating protein adsorption.[3] The initial event upon implantation of a biomaterial is the adsorption of proteins, which in turn dictates the subsequent cellular response.[3]

Hydrophobic surfaces are known to promote the adsorption of proteins from biological fluids.[5] This adsorption is often accompanied by conformational changes in the proteins, which can expose or hide specific binding domains.[4] For instance, extracellular matrix proteins like fibronectin and vitronectin, when adsorbed onto a hydrophobic surface, may undergo conformational changes that expose binding sites for integrin receptors on the cell surface.[4] This integrin binding can then trigger the formation of focal adhesions and the activation of intracellular signaling cascades, involving kinases such as Focal Adhesion Kinase (FAK) and Src.[1] These signaling events ultimately influence cell behavior, including adhesion, proliferation, and differentiation.[1]

Therefore, by controlling the surface hydrophobicity with this compound, researchers can indirectly modulate cellular responses. This makes this compound a valuable tool in the design of biomaterials where controlled cell-surface interactions are desired. For example, in some applications, reduced cell adhesion is the goal, and the hydrophobic surface can serve this purpose. In other cases, the controlled adsorption of specific proteins onto the this compound modified surface can be used to promote desired cellular outcomes.

Conclusion

This compound is a versatile and effective agent for the hydrophobic modification of surfaces. This guide has provided a detailed overview of its physicochemical properties, with quantitative data presented for easy comparison. The experimental protocols outlined offer a starting point for researchers to develop their own surface modification procedures. The provided diagrams illustrate both the practical workflow of surface modification and the more complex, indirect influence of these surfaces on cellular signaling pathways. A thorough understanding of these principles is essential for the rational design and application of this compound modified materials in research, drug development, and beyond.

References

- 1. Small Molecule-Modified Surfaces Engage Cells Through the αvβ3 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How does integrin clustering affect integrin signalling? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Octyl-Silane Hydrolysis and Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation reactions of octyl-silane, a common reagent for creating hydrophobic surfaces. Understanding and controlling these reactions are critical for applications ranging from self-assembled monolayers (SAMs) in biosensors to the surface modification of nanoparticles for drug delivery. This document details the underlying chemical mechanisms, factors influencing the reactions, quantitative kinetic data, and detailed experimental protocols for surface modification.

Core Chemical Principles: Hydrolysis and Condensation

The surface modification process using octyl-silanes, such as octyltriethoxysilane (OTES), is a two-step process involving hydrolysis followed by condensation.[1]

Step 1: Hydrolysis

In the initial step, the alkoxy groups (e.g., ethoxy, -OC2H5) of the this compound react with water to form reactive silanol (B1196071) groups (-Si-OH).[1] This reaction can be catalyzed by either an acid or a base. The presence of water is essential, and it can be introduced either in the silane (B1218182) solution or be present as a thin layer on the substrate surface.[2]

Equation 1: Hydrolysis of Octyltriethoxysilane R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH (where R = C₈H₁₇, R' = C₂H₅)

Step 2: Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanol groups from adjacent silane molecules react to form a stable siloxane bond (Si-O-Si), creating a polysiloxane network. This process is also referred to as self-condensation.[3]

-

Surface Condensation: The silanol groups of the hydrolyzed this compound react with hydroxyl groups present on the surface of the substrate (e.g., glass, silica), forming a covalent bond that anchors the this compound to the surface.[4]

Equation 2: Intermolecular Condensation 2 R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O

Equation 3: Surface Condensation Substrate-OH + HO-Si(R)(OH)₂ → Substrate-O-Si(R)(OH)₂ + H₂O

These condensation reactions, occurring both between silane molecules and with the surface, lead to the formation of a cross-linked, self-assembled monolayer (SAM).[4] The long octyl chains orient away from the surface, creating a dense, hydrophobic layer.

Reaction Mechanisms and Influencing Factors

The kinetics and outcome of the hydrolysis and condensation reactions are significantly influenced by several factors.

pH of the Reaction Medium

The pH is a critical catalyst for both hydrolysis and condensation.

-

Acidic Conditions (pH < 7): Under acidic conditions, the alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water.[5] Acidic conditions generally lead to faster hydrolysis rates compared to condensation rates, resulting in more linear, less branched polymer structures.[1][2] Acid catalysis is often preferred when stable silanol solutions are desired prior to surface deposition.[6]

-

Basic Conditions (pH > 7): In a basic medium, hydroxide (B78521) ions act as a nucleophile, directly attacking the silicon atom.[7] Base catalysis tends to accelerate the condensation reaction more than the hydrolysis, leading to the formation of highly branched, colloidal particles.[5]

The rate of hydrolysis is typically at its minimum around a neutral pH of 7.[5]

Water-to-Silane Ratio

The molar ratio of water to silane is a crucial parameter. A sufficient amount of water is necessary to ensure complete hydrolysis of the alkoxy groups. However, an excess of water can promote rapid self-condensation in the bulk solution, leading to the formation of aggregates that may not effectively bind to the surface.

Solvent

The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents like toluene (B28343) are often used to control the hydrolysis reaction, relying on the ambient humidity or the surface-adsorbed water for the reaction to proceed.[8] This method can lead to more ordered monolayers. Aqueous-alcoholic solutions (e.g., ethanol (B145695)/water mixtures) are also common, where the alcohol acts as a co-solvent to homogenize the silane and water.[6]

Temperature

Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, as described by the Arrhenius equation.[9][10] Curing the coated substrates at elevated temperatures (e.g., 110-120°C) is a common practice to drive the condensation reactions to completion, remove by-products like water and alcohol, and form a stable, covalently bonded siloxane network on the surface.[11]

Alkyl Chain Length

The length of the non-hydrolyzable alkyl group influences the reaction kinetics and the properties of the final surface. Longer alkyl chains, like the octyl group, can create steric hindrance around the silicon atom, which may slow down the rate of hydrolysis compared to silanes with shorter alkyl chains.[7]

Quantitative Data Presentation

The following tables summarize quantitative data on the kinetics of trialkoxysilane hydrolysis and the resulting surface hydrophobicity after modification.

Table 1: Comparative Hydrolysis Rate Constants of Various Trialkoxysilanes under Acidic Conditions

| Silane Compound | Abbreviation | Hydrolysis Rate Constant (k) [Unit] | Reference |

| Methyltriethoxysilane | MTES | Specific value not provided, but faster than TMSTES | [1] |

| Phenyltriethoxysilane | PTES | Specific value not provided | [1] |

| Vinyltriethoxysilane | VTES | Specific value not provided | [1] |

| 3-Glycidoxypropyltriethoxysilane | GPTES | Specific value not provided | [1] |

| Octyltriethoxysilane | OTES | Qualitatively slow hydrolysis | [12] |

| Trimethylsiloxytriethoxysilane | TMSTES | Predicted to be slower than MTES due to steric hindrance | [1] |

Note: The rates are highly dependent on the specific reaction conditions (pH, temperature, solvent). The data presented here is for comparative purposes under acidic catalysis. Direct quantitative comparison for OTES is limited in the literature, but it is generally observed to have a slower hydrolysis rate.[1][12]

Table 2: Water Contact Angle on Surfaces Modified with Alkyl Silanes of Varying Chain Lengths

| Alkyl Chain Length (Number of Carbons) | Example Silane | Substrate | Water Contact Angle (°) | Reference |

| 1 (C1) | Methyltrimethoxysilane (MTMS) | Silica (B1680970) Nanoparticles, Glass | ~0° (Hydrophilic) | [11][13] |

| 3 (C3) | Propyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length | [11] |

| 8 (C8) | Octyltrimethoxysilane (OTMS) | Silica Nanoparticles, Glass | 140.67 ± 1.23° to 150.6 ± 6.6° | [11][13][14] |

| 12 (C12) | Dodecyltrimethoxysilane (DTMS) | Wood Fibers | 139.7° | [15] |

| 16 (C16) | Hexadecyltrimethoxysilane (HDTMS) | Glass | Decreased from C8 | [14] |

| 18 (C18) | Octadecyltrichlorosilane (OTS) | SiO₂/Si | ~99° | [15] |

The general trend shows that hydrophobicity increases with alkyl chain length up to an optimal point (around C8-C12). Excessively long chains can lead to disordered packing and a subsequent decrease in the water contact angle.[11][14]

Experimental Protocols

This section provides a detailed methodology for the surface modification of a glass or silica substrate using this compound via a solution-based deposition method.

Materials and Equipment

-

Octyltriethoxysilane (OTES)

-

Anhydrous Toluene or Ethanol (Reagent Grade)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment, if needed)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION REQUIRED) or a suitable laboratory detergent

-

Glass or silica substrates (e.g., microscope slides, silicon wafers)

-

Beakers, graduated cylinders, and magnetic stirrer

-

Sonicator

-

Oven capable of reaching 120°C

-

Nitrogen gas line

-

Fume hood

Substrate Preparation (Cleaning)

Proper cleaning of the substrate is critical for achieving a uniform and durable hydrophobic coating.

-

Place the substrates in a beaker inside a fume hood.

-

Add a cleaning solution. For a highly effective clean, immerse the substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution, using appropriate personal protective equipment (gloves, goggles, lab coat). Alternatively, a safer option is to use a laboratory detergent solution.

-

If using a detergent, sonicate the substrates in the cleaning solution for 15-20 minutes.

-

Thoroughly rinse the substrates with copious amounts of deionized water.

-

Sonicate the substrates in deionized water for another 15 minutes to remove any residual cleaning agent.

-

Dry the substrates in an oven at 110-120°C for at least 1 hour. This step ensures a dry surface and activates the surface silanol groups.

-

Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen before use.

Silanization Procedure (Solution Deposition)

Method A: Anhydrous Conditions

-

Inside a fume hood, prepare a 1-5% (v/v) solution of octyltriethoxysilane in anhydrous toluene.

-

Immerse the cleaned and dried substrates in the silane solution. The reaction relies on the residual hydroxyl groups on the substrate surface and trace amounts of water.

-

Allow the reaction to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[4]

-

After immersion, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any excess, unbound silane.

Method B: Aqueous-Alcoholic Solution

-

Prepare a 95% ethanol / 5% water solution.

-

If acid catalysis is desired, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid or dilute HCl.

-

Add octyltriethoxysilane to this solution with stirring to a final concentration of 2% (v/v).

-

Allow the solution to stir for approximately 5-10 minutes to allow for the initial hydrolysis of the silane.

-

Immerse the cleaned and dried substrates in the silane solution for 30 minutes to 2 hours.

-

Gently remove the substrates from the solution and rinse with anhydrous ethanol to remove excess silane.

Curing

-

After rinsing, cure the coated substrates by heating them in an oven at 110-120°C for 30-60 minutes.

-

Alternatively, the substrates can be cured at room temperature for 24 hours in a controlled humidity environment.

-

After curing, allow the substrates to cool to room temperature before characterization.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and a typical experimental workflow.

Caption: Hydrolysis and Condensation Pathways of this compound.

Caption: Experimental Workflow for Surface Silanization.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents (2011) | Marie-Christine Brochier Salon | 102 Citations [scispace.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Synthesis of High-Purity Octyltriethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity octyltriethoxysilane. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a thorough understanding of the chemical pathways involved in the synthesis of this versatile organosilicon compound.

Octyltriethoxysilane is a key building block and surface modifier in a variety of applications, including the development of advanced materials and drug delivery systems. The synthesis of this compound with high purity is critical to ensure predictable performance and to meet stringent quality standards. This document outlines the most common and effective synthesis methods, including detailed experimental protocols, data on reaction efficiency, and purification techniques.

Hydrosilylation of 1-Octene (B94956) with Triethoxysilane (B36694)

The most prevalent and industrially significant method for synthesizing octyltriethoxysilane is the hydrosilylation of 1-octene with triethoxysilane. This addition reaction is typically catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a popular choice due to its high activity and solubility in the reaction medium.

The overall reaction is as follows:

Catalysts for Hydrosilylation

Several platinum-based catalysts are effective for this reaction, including Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). Karstedt's catalyst is often preferred for its high catalytic activity at lower temperatures.[1] Rhodium-based catalysts have also been explored for similar hydrosilylation reactions.[2]

Experimental Protocol: Hydrosilylation using Karstedt's Catalyst

This protocol describes a typical laboratory-scale synthesis of octyltriethoxysilane.

Materials:

-

1-Octene (≥98% purity)

-

Triethoxysilane (≥98% purity)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas inlet

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is flushed with nitrogen to ensure an inert atmosphere.

-

Charging Reactants: The flask is charged with 1-octene. Anhydrous toluene can be added as a solvent if desired.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst solution is added to the stirred 1-octene solution.

-

Addition of Triethoxysilane: Triethoxysilane is added to the dropping funnel. The reaction mixture is heated to the desired temperature (typically 60-100 °C). The triethoxysilane is then added dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) by taking aliquots from the reaction mixture. The disappearance of the starting materials and the appearance of the product peak are observed.

-

Reaction Completion and Work-up: Once the reaction is complete (typically after 2-4 hours of stirring at the reaction temperature after the addition is complete), the reaction mixture is cooled to room temperature.

-

Purification: The crude product is purified by vacuum fractional distillation to remove any unreacted starting materials, solvent, and byproducts to yield high-purity octyltriethoxysilane. The product is typically collected at a boiling point of 98-99 °C at 2 mmHg.[3]

Quantitative Data for Hydrosilylation

The yield and purity of octyltriethoxysilane are highly dependent on the reaction conditions, including the catalyst concentration, temperature, and reaction time.

| Parameter | Value | Reference |

| Yield | >90% | [4] |

| Purity (after distillation) | >98% | [4] |

| Catalyst Loading (Karstedt's) | 0.00015% - 0.00020% (by weight) | [4] |

| Reaction Temperature | 90-100 °C | [4] |

| Triethoxysilane Addition Time | 1.5 hours | [4] |

Reaction Pathway and Workflow

Grignard Reaction Route

An alternative, though less common, method for the synthesis of octyltriethoxysilane involves the Grignard reaction. This route utilizes an octyl Grignard reagent (octylmagnesium bromide) and tetraethoxysilane (TEOS).

The overall reaction is as follows:

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of octyltriethoxysilane via the Grignard route.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Tetraethoxysilane (TEOS)

-

Iodine crystal (for initiation)

-

Anhydrous work-up reagents (e.g., saturated ammonium (B1175870) chloride solution)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas inlet (Nitrogen or Argon)

Procedure:

-

Preparation of Grignard Reagent:

-

Dry magnesium turnings are placed in a three-necked flask under an inert atmosphere.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromooctane in anhydrous ether or THF is prepared in the dropping funnel.

-

A small amount of the 1-bromooctane solution is added to the magnesium. The reaction is initiated, which is indicated by a color change and gentle refluxing of the solvent.

-

The remaining 1-bromooctane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with Tetraethoxysilane:

-

The freshly prepared octylmagnesium bromide solution is cooled.

-

A solution of tetraethoxysilane in anhydrous ether or THF is added dropwise from the dropping funnel.

-

The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure completion.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum fractional distillation.

-

Quantitative Data for Grignard Route

Quantitative data for this specific Grignard synthesis of octyltriethoxysilane is less commonly reported in the literature compared to the hydrosilylation route. Yields can be variable and are highly dependent on the quality of the Grignard reagent and the reaction conditions.

| Parameter | Expected Value |

| Yield | Moderate to Good |

| Purity (after distillation) | High (>97%) |

Grignard Synthesis Workflow

Direct Synthesis from Octyl Halides

A direct synthesis route, which is a variation of the hydrosilylation reaction, involves the reaction of an octyl halide (e.g., octyl chloride) with triethoxysilane. This method is less common for the synthesis of octyltriethoxysilane and generally proceeds with lower efficiency compared to the hydrosilylation of an alkene. The reaction often requires a catalyst and may produce byproducts that complicate purification.

Due to the limited availability of detailed and reliable experimental protocols for the direct synthesis of high-purity octyltriethoxysilane from octyl halides, this route is presented here as a potential but less established alternative. Further research and process optimization would be required to make this a viable method for producing high-purity material.

Purification and Characterization

For all synthesis routes, achieving high purity is paramount. The primary method for purifying octyltriethoxysilane is vacuum fractional distillation .[5]

Vacuum Fractional Distillation Protocol

-

Apparatus: A fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-tight distillation head, a condenser, and a receiving flask suitable for collection under vacuum.

-

Procedure: The crude octyltriethoxysilane is charged into the distillation flask with a magnetic stir bar. The system is evacuated to a pressure of approximately 2 mmHg. The flask is heated gently. Any low-boiling impurities are collected in a forerun fraction. The main fraction of high-purity octyltriethoxysilane is collected at a boiling point of 98-99 °C at 2 mmHg .[3]

Characterization

The purity and identity of the synthesized octyltriethoxysilane can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The synthesis of high-purity octyltriethoxysilane is most reliably and efficiently achieved through the platinum-catalyzed hydrosilylation of 1-octene with triethoxysilane. This method offers high yields and, with proper purification by vacuum fractional distillation, can provide material of excellent purity. The Grignard reaction route presents a viable alternative, although it may be less efficient and require more stringent anhydrous conditions. The direct synthesis from octyl halides is a less developed method. For researchers and professionals requiring high-purity octyltriethoxysilane, the hydrosilylation route is the recommended and most well-documented method.

References

Navigating the Safety and Handling of Octyl-Silanes: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and safety protocols for reagents is paramount. This technical guide provides an in-depth overview of "octyl-silane," a term that commonly refers to two distinct compounds: n-octyltriethoxysilane and n-octyltrichlorosilane. Each possesses a unique CAS number and distinct safety profile. This document serves as a comprehensive resource, detailing their quantitative safety data, experimental handling protocols, and a logical workflow for ensuring laboratory safety.

Identifying the Correct this compound

The first critical step in safe handling is accurate identification. The general term "this compound" is ambiguous and can lead to confusion. It is essential to specify the exact chemical compound being used, primarily by its Chemical Abstracts Service (CAS) number.

Quantitative Safety and Physical Data

A comparative analysis of the key safety and physical parameters of both compounds is crucial for risk assessment and experimental design. The following table summarizes the available quantitative data from safety data sheets.

| Property | n-Octyltriethoxysilane | n-Octyltrichlorosilane |

| CAS Number | 2943-75-1 | 5283-66-9 |

| Molecular Formula | C14H32O3Si | C8H17Cl3Si |

| Molecular Weight | 276.49 g/mol | 247.67 g/mol |

| Boiling Point | 98-99 °C @ 2 Torr | 233 °C @ 975 hPa[5] |

| Flash Point | 100 °C[2] | 85 °C (closed cup)[5] |

| Density | 0.875 g/cm³[2] | 1.07 g/cm³ at 25 °C[5] |

| Oral LD50 (Rat) | > 5110 mg/kg[1] | Not available |

| Dermal LD50 (Rabbit) | 5142 mg/kg[2] | Not available |

| Inhalation LC50 (Rat) | > 22 ppm (4 h)[6][7] | 6.92 mg/L (4 h)[5] |

Experimental Protocols

Proper handling, storage, and disposal of octyl-silanes are critical to ensure laboratory safety. The following protocols are compiled from safety data sheets and general laboratory guidelines.

General Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle both n-octyltriethoxysilane and n-octyltrichlorosilane in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[1]

Storage

-

Store containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from heat, sparks, and open flames.[1]

-

n-Octyltrichlorosilane is moisture-sensitive and reacts violently with water, liberating hydrogen chloride gas.[5][9] It should be stored under an inert atmosphere.

-

n-Octyltriethoxysilane also reacts with water and moisture, liberating ethanol (B145695).[1]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains.[8]

-

Contaminated materials should be treated as hazardous waste.

Experimental Protocol: Surface Modification of Nanoparticles using n-Octyltriethoxysilane

This protocol provides a general framework for the surface modification of nanoparticles to impart hydrophobicity.

Materials:

-

Nanoparticles (e.g., silica)

-

Anhydrous toluene (B28343)

-

n-Octyltriethoxysilane (OTES)

-

Ethanol

Procedure:

-

Dispersion: Disperse the nanoparticles in anhydrous toluene and sonicate for 15 minutes to ensure a uniform suspension.

-

Reaction Setup: Heat the suspension to 80°C with stirring in a round-bottom flask equipped with a condenser under a nitrogen atmosphere.

-

Silanization: Add a calculated amount of OTES to the heated suspension. The amount will depend on the surface area of the nanoparticles and the desired grafting density.

-

Reaction: Allow the reaction to proceed for 6 hours at 80°C with continuous stirring.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the modified nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with toluene and then with ethanol to remove unreacted silane (B1218182) and by-products.

-

-

Drying: Dry the final product in a vacuum oven at 60°C overnight.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for researchers to follow when working with a chemical like "this compound," where ambiguity in naming exists. This workflow ensures that the correct safety information is accessed and applied before any experimental work begins.

Caption: Workflow for Safe Handling of Ambiguously Named Chemicals.

References

- 1. gelest.com [gelest.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. n-OCTYLTRICHLOROSILANE | [gelest.com]

- 5. Octyltrichlorosilane - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cfmats.com [cfmats.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Solubility of Octyl-Silanes in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octyl-silanes in various organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility properties of these versatile compounds in their work.

Introduction to Octyl-Silanes

Octyl-silanes are a class of organosilicon compounds characterized by an eight-carbon alkyl chain (octyl group) attached to a silicon atom. The silicon atom is also bonded to other functional groups, which significantly influence the compound's reactivity and solubility. The most common types of octyl-silanes include:

-

Octyltrichlorosilane (C8H17Cl3Si): A highly reactive compound primarily used for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces to impart hydrophobicity.

-

Octyltrialkoxysilanes: These include octyltrimethoxysilane (C11H26O3Si) and octyltriethoxysilane (C14H32O3Si). They are less reactive than their chlorosilane counterparts and are also used as surface modifiers and coupling agents.

The long octyl chain gives these molecules a significant non-polar character, which is a primary determinant of their solubility in organic solvents.

Factors Influencing the Solubility of Octyl-Silanes

The solubility of octyl-silanes is governed by several key factors, primarily the principle of "like dissolves like." This means that substances with similar polarities tend to be soluble in one another.

-

Solute Polarity: The octyl group is non-polar, favoring dissolution in non-polar solvents. The polarity of the head group (e.g., -SiCl3, -Si(OCH3)3, -Si(OCH2CH3)3) also plays a role. While the silicon-halogen and silicon-alkoxy bonds have some polarity, the overall molecule is dominated by the non-polar alkyl chain.

-

Solvent Polarity: Non-polar solvents, such as hydrocarbons (e.g., hexane, toluene), readily dissolve octyl-silanes due to favorable van der Waals interactions. Polar aprotic solvents (e.g., ethers, ketones) can also be effective solvents.

-

Temperature: For most solid or liquid solutes dissolving in a liquid solvent, solubility tends to increase with temperature. This is because the increased kinetic energy helps to overcome intermolecular forces between solute molecules.

-

Molecular Size: In general, for molecules with similar structures, larger molecules may have lower solubility as more energy is required to create a cavity in the solvent for them.[1]

-

Reactivity: Chlorosilanes are highly reactive towards protic solvents (e.g., water, alcohols) and can undergo hydrolysis. This is a chemical reaction rather than a simple dissolution. While they may be "soluble" in the sense that they mix, the original compound is consumed. Alkoxysilanes are less reactive but can also hydrolyze, especially in the presence of moisture or catalysts.

The interplay of these factors determines the extent to which an octyl-silane will dissolve in a given organic solvent.

Quantitative Solubility Data

Obtaining precise quantitative solubility data (e.g., in g/100 mL or mol/L) for octyl-silanes is challenging as it is not widely published in readily accessible literature. The focus is often on their miscibility and reactivity for surface modification applications. However, based on product data sheets and chemical databases, a qualitative summary of solubility for common octyl-silanes can be compiled.

| This compound Derivative | Solvent Class | Specific Solvents | Solubility/Miscibility |

| Octyltrichlorosilane | Non-Polar Hydrocarbons | Toluene, Hexane | Soluble[2] |

| Chlorinated Solvents | Carbon Tetrachloride | Soluble[3] | |

| Protic Solvents | Water, Alcohols | Reacts[2] | |

| Octyltrimethoxysilane | Non-Polar Hydrocarbons | Toluene, Hexane | Soluble[4] |

| Alcohols | Methanol, Ethanol | Soluble[5] | |

| Ethers | Diethyl ether | Soluble[5] | |

| Water | Reacts with water[4] | ||

| Octyltriethoxysilane | Non-Polar Hydrocarbons | Toluene, Hexane | Soluble |

| Alcohols | Ethanol | Soluble[6] | |

| Aromatic Solvents | Soluble[6] | ||

| Water | Insoluble[7], Reacts slowly |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, it is recommended to determine it experimentally. Below are general protocols for qualitative and quantitative solubility determination that can be adapted for octyl-silanes.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of whether an this compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.

Materials:

-

This compound of interest

-

Selected organic solvent

-

Small, clear glass vials with caps

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

To a clean, dry vial, add 1 mL of the selected organic solvent.

-

Add a specific amount of the this compound to the solvent. A common starting point is to test for miscibility by adding an equal volume (1 mL) of the silane (B1218182). To test for solubility at a specific concentration (e.g., 10% w/v), add the corresponding mass of the silane.

-

Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background.

-

Record the observation:

-

Miscible/Soluble: A single, clear, homogeneous phase is observed.

-

Partially Soluble: Some of the silane dissolves, but undissolved droplets or a separate layer remains.

-

Insoluble: The silane does not dissolve and remains as a distinct separate phase.

-

-

For partially soluble results, the test can be repeated with a smaller amount of silane to estimate the solubility limit.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of an this compound in a solvent at a specific temperature by creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound of interest

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of the this compound to a known volume of the solvent in a sealable vial. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial and place it in a constant temperature bath on a shaker or with a magnetic stir bar.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24 hours) to ensure the solution is saturated.

-

After equilibration, let the solution stand in the constant temperature bath to allow any undissolved silane to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe and pass it through a syringe filter to remove any suspended micro-droplets.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the solution transferred.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

-

The mass of the dissolved silane is the final weight of the dish minus the initial weight.

-

Calculate the solubility in g/100 mL or other desired units.

Conclusion

Octyl-silanes, particularly octyltrichlorosilane and octyltrialkoxysilanes, exhibit excellent solubility in a wide range of non-polar and moderately polar aprotic organic solvents. This is primarily driven by the long, non-polar octyl chain. While quantitative solubility data is not always readily available, the experimental protocols outlined in this guide provide a reliable means of determining solubility for specific applications. A thorough understanding of the factors influencing solubility is crucial for the effective use of these compounds in surface modification, drug delivery systems, and other advanced materials applications.

References

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. N-Octyltrichlorosilane | China Alkyl Chlorosilane Exporter [silane-chemical.com]

- 3. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. silicorex.com [silicorex.com]

- 5. chembk.com [chembk.com]

- 6. OCTYLTRIETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 7. Iso-Octyltriethoxysilane | Silane Surface Treatment Supplier in China [silane-chemical.com]

The Influence of Alkyl Chain Length on Silane Surface Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the surface properties of materials is a cornerstone of advancements in fields ranging from biomedical devices to drug delivery systems. Silanization, the process of covalently bonding silane (B1218182) molecules to a surface, offers a versatile and robust method for tailoring these properties. A critical parameter in this process is the length of the alkyl chain of the silane molecule. This technical guide provides an in-depth exploration of the role of alkyl chain length in silane surface modification, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying relationships.

Core Principles: How Alkyl Chain Length Dictates Surface Properties

The length of the alkyl chain in a silane molecule directly influences the physicochemical characteristics of the modified surface. This is primarily due to the interplay of van der Waals forces, molecular packing, and steric hindrance.

Longer alkyl chains generally lead to stronger van der Waals interactions between adjacent molecules. This promotes a higher degree of self-assembly and results in a more ordered and densely packed monolayer. This dense, non-polar layer effectively shields the underlying substrate, significantly altering its surface energy and wettability. However, there is an optimal chain length beyond which this ordering can be disrupted. Excessively long chains may exhibit increased conformational disorder, leading to a less uniform surface.[1]

Quantitative Analysis of Surface Properties

The following tables summarize the quantitative effects of varying alkyl chain lengths on key surface properties, compiled from multiple studies.

Wettability: Water Contact Angle

A primary indicator of surface hydrophobicity is the static water contact angle. Generally, a higher contact angle signifies a more hydrophobic surface.

| Alkyl Chain Length (Number of Carbons) | Silane Used (Examples) | Substrate | Water Contact Angle (°) |

| 1 (C1) | Methyltrimethoxysilane (MTMS), Triethoxymethylsilane | Silica (B1680970) Nanoparticles, Glass | 0° (Hydrophilic)[2][3] |

| 3 (C3) | Propyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length[2] |

| 6 (C6) | n-Hexyltrimethoxysilane | Silicon | ~59.3°[4] |

| 8 (C8) | Octyltrimethoxysilane (OTMS), Trimethoxy(octyl)silane | Silica Nanoparticles, Glass | 107° - 150.6° ± 6.6°[1][2][3][5] |

| 12 (C12) | Dodecyltrichlorosilane (DTS) | Silicon | ~60.9°[4] |

| 16 (C16) | Hexadecyltrimethoxysilane (HDTMS) | Glass | Decreased compared to C8[1] |

| 18 (C18) | Octadecyltrichlorosilane (OTS) | Silicon | Degrades compared to C12[4] |

Note: The exact water contact angle can vary depending on the substrate, silanization conditions, and measurement technique.

Surface Energy

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Lower surface energy is typically associated with increased hydrophobicity.

| Alkyl Chain Length (Number of Carbons) | Surface Energy (mJ/m²) | Key Observation |

| 1 (C1) | High | Methyl-functionalized nanoparticles exhibit surface energy similar to pristine silica.[6] |

| 8 (C8) | Low | Octyl-functionalized nanoparticles show a significant reduction in surface energy.[3] |

Film Thickness and Roughness

The thickness and roughness of the silane layer are also influenced by the alkyl chain length.

| Alkyl Chain Length (Number of Carbons) | Film Thickness (Å) | Surface Roughness (Ra) | Key Observation |

| 6 (C6) | - | Decreases with increasing chain length[4] | Shorter chains can lead to higher surface roughness under certain conditions.[5] |

| 12 (C12) | - | Decreases with increasing chain length[4] | - |

| 18 (C18) | 28.2 (SAM) | Decreases with increasing chain length[4] | Longer chains can form thicker, more well-ordered monolayers.[7] |

| 30 (C30) | 40.5 (SAM) | Greater than C18 SAMs[7] | Very long chains may lead to increased roughness.[7] |

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results in silane surface modification.

Materials

-

Substrates: Silicon wafers, glass slides, silica nanoparticles, or other materials with surface hydroxyl groups.[2]

-

Silanes: A series of alkyltrimethoxysilanes or alkyltriethoxysilanes with varying alkyl chain lengths (e.g., C1, C3, C8, C12, C16, C18).[2]

-

Solvents: Anhydrous toluene (B28343) or ethanol (B145695) are commonly used.[2]

-

Cleaning Agents: Acetone, ethanol, deionized water, and Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: extremely corrosive and reactive ).[2]

Surface Preparation and Cleaning

-

Solvent Cleaning: Substrates are sequentially sonicated in acetone, ethanol, and deionized water to remove organic contaminants.[2]

-

Surface Activation (Hydroxylation): To ensure a high density of surface hydroxyl groups, substrates are often treated with Piranha solution or an ammonium (B1175870) hydroxide/hydrogen peroxide mixture.[2][8] This step is critical for covalent attachment of the silane molecules.

-

Rinsing and Drying: Following activation, substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen).[2]

Silanization Procedure (Solution-Phase Deposition)

-

Solution Preparation: A solution of the desired alkylsilane (typically 1-5% v/v) is prepared in an anhydrous solvent.[2] The reaction should be carried out in a low-moisture environment to prevent premature hydrolysis and polymerization of the silane in solution.

-

Immersion: The cleaned and activated substrates are immersed in the silane solution.[2]

-

Reaction: The reaction is allowed to proceed for a set duration, which can range from minutes to several hours, at either room temperature or an elevated temperature.[2]

-